molecular formula C15H18F3NO3 B4632312 N-[1-(tetrahydrofuran-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide

N-[1-(tetrahydrofuran-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B4632312
M. Wt: 317.30 g/mol
InChI Key: FUFGKFONLDMVQI-UHFFFAOYSA-N
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Description

N-[1-(tetrahydrofuran-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide is a useful research compound. Its molecular formula is C15H18F3NO3 and its molecular weight is 317.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(tetrahydro-2-furanyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide is 317.12387792 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Acetylation and Synthesis Applications

  • Chemoselective Acetylation : Studies on chemoselective acetylation processes, such as the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlight the relevance of specific chemical structures in synthesizing intermediates for pharmaceutical applications, including antimalarial drugs. Such processes often involve optimizing reaction conditions to improve yield and selectivity, demonstrating the application of similar compounds in facilitating synthetic pathways for drug development (Magadum & Yadav, 2018).

  • Anticancer and Analgesic Activities : The synthesis and pharmacological evaluation of acetamide derivatives, including those with substituted phenoxy groups, have been explored for their potential anticancer, anti-inflammatory, and analgesic activities. This indicates the application of similar compounds in the development of new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Electrochemical Properties and Material Science

  • Electrochemical Properties : Research into the electrochemical properties of tetrasubstituted tetraphenylethenes, which are structurally complex like the given compound, suggests applications in designing materials with specific electronic or photonic properties. These compounds are investigated for their behavior in cyclic voltammetry and their potential in forming quinoidal type substructures under certain conditions, which could be relevant in material science and electronic device fabrication (Schreivogel et al., 2006).

Pharmacological Applications

  • Pharmacological Assessment : The Leuckart synthesis pathway has been employed to develop novel acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. Such research underscores the application of specific acetamide derivatives in discovering new pharmacologically active compounds, suggesting a similar potential for the study compound (Rani, Pal, Hegde, & Hashim, 2016).

Properties

IUPAC Name

N-[1-(oxolan-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3/c1-10(13-6-3-7-21-13)19-14(20)9-22-12-5-2-4-11(8-12)15(16,17)18/h2,4-5,8,10,13H,3,6-7,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFGKFONLDMVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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